molecular formula C15H13ClF3N3O B13153170 (1-(2-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

(1-(2-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

Cat. No.: B13153170
M. Wt: 343.73 g/mol
InChI Key: FIQVTXIGJZPNGK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) and chloro (-Cl) substitution on the pyrimidine ring. The structure includes a cyclopropane ring fused to a phenyl group, with a hydroxymethyl (-CH₂OH) substituent. The compound’s molecular formula is C₁₅H₁₂ClF₃N₄O, with a molecular weight of 380.73 g/mol.

Properties

Molecular Formula

C15H13ClF3N3O

Molecular Weight

343.73 g/mol

IUPAC Name

[1-[2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]cyclopropyl]methanol

InChI

InChI=1S/C15H13ClF3N3O/c16-13-20-7-10(15(17,18)19)12(22-13)21-11-4-2-1-3-9(11)14(8-23)5-6-14/h1-4,7,23H,5-6,8H2,(H,20,21,22)

InChI Key

FIQVTXIGJZPNGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2NC3=NC(=NC=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Intermediates

Preparation of Substituted Pyrimidine Core

According to the European patent EP 3 345 900 B1, the preparation begins with intermediates such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine derivatives. Functionalization at the 4-position is achieved through nucleophilic aromatic substitution with anilines or related amines to introduce the amino linkage to the phenyl ring bearing the cyclopropylmethanol substituent.

Synthesis of the Cyclopropylmethanol-Substituted Phenyl Amine

The phenyl ring substituted with the cyclopropylmethanol group is prepared through multi-step organic synthesis involving:

  • Formation of cyclopropylmethanol derivatives.
  • Attachment to the phenyl ring via amination or coupling reactions.

The cyclopropylmethanol moiety is typically introduced via reduction of corresponding cyclopropyl ketones or by nucleophilic addition to cyclopropyl aldehydes.

Coupling and Final Assembly

The final coupling step involves reacting the 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine intermediate with the cyclopropylmethanol-substituted phenyl amine under conditions favoring nucleophilic substitution at the 2-chloro position. This step often uses polar aprotic solvents and may require heating to achieve good yields.

Representative Synthetic Procedure (From EP 3 345 900 B1)

Step Reagents/Conditions Description Yield (%)
1 2-Methoxy-4-fluoro-1-nitrobenzene, ammonium chloride, iron powder, ethanol, 55-85 °C Reduction to 4-fluoro-2-methoxyaniline intermediate 91
2 Concentrated sulfuric acid, potassium nitrate, 0 °C Nitration to 4-fluoro-2-methoxy-5-nitroaniline 77
3 Cupric bromide, tert-butyl nitrite, acetonitrile, 50 °C Bromination to 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene Not specified
4 Subsequent steps Functional group transformations and coupling to build the target molecule Not specified

This sequence illustrates the preparation of key intermediates leading to the final compound.

Alternative Synthetic Routes

A German patent DE102010046720A1 describes a process involving sulfoximine intermediates and palladium-catalyzed hydrogenation steps to prepare related pyrimidine derivatives with trifluoromethyl substituents. This method includes:

  • Oxidation of nitrophenyl sulfides to sulfoxides.
  • Imination to sulfoximines.
  • Reduction and functionalization of pyrimidine rings.
  • Use of potassium carbonate in methanol for deprotection and purification steps.

Such methods provide alternative routes to the target compound or its analogs, often improving yield or selectivity.

Reaction Conditions and Purification

  • Organic phases are typically washed with water and brine, dried over anhydrous sodium sulfate.
  • Concentration is done under reduced pressure (in vacuo).
  • Purification is commonly achieved by silica gel column chromatography.
  • Reaction temperatures vary from 0 °C (for sensitive nitration) to reflux or 50-85 °C for substitution and reduction steps.
  • Solvents used include ethanol, acetonitrile, methanol, and ethyl acetate.

Data Tables Summarizing Preparation Conditions and Yields

Intermediate/Product Key Reagents Reaction Conditions Yield (%) Notes
4-Fluoro-2-methoxyaniline 2-Methoxy-4-fluoro-1-nitrobenzene, ammonium chloride, iron powder 55-85 °C, ethanol 91 Reduction step
4-Fluoro-2-methoxy-5-nitroaniline 4-Fluoro-2-methoxyaniline, H2SO4, KNO3 0 °C, ice bath 77 Electrophilic nitration
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Cupric bromide, tert-butyl nitrite 50 °C, acetonitrile Not specified Bromination
Final compound 2,4-Dichloro-5-(trifluoromethyl)pyrimidine derivatives, cyclopropylmethanol-substituted aniline Heating, polar aprotic solvents Not specified Nucleophilic aromatic substitution

Research Results and Discussion

  • The synthetic methods described provide moderate to high yields for intermediate steps.
  • The use of protective groups and controlled reaction conditions minimizes side reactions.
  • The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring enhances the compound's bioactivity and metabolic stability.
  • Cyclopropylmethanol substitution contributes to the molecule's conformational rigidity and potential binding affinity in biological targets.
  • Alternative methods involving sulfoximine intermediates offer routes to analogs with potentially improved pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol Applications

(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is a complex organic compound with the molecular formula C15H13ClF3N3OC_{15}H_{13}ClF_3N_3O. This molecule combines a cyclopropyl group attached to a methanol moiety and a pyrimidinyl group with chloro and trifluoromethyl substituents, giving it unique chemical and biological properties.

Scientific Research Applications

(1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is used in a variety of scientific research applications:

  • Chemistry It serves as a model substrate for investigating regioselective functionalization and other synthetic methodologies.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
  • Industry It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation The methanol group can be oxidized to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The pyrimidinyl group can be reduced under specific conditions to yield different derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are typically used.
  • Substitution The chloro group on the pyrimidinyl ring can be substituted with other nucleophiles, such as amines or thiols. Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3NaN_3) or thiourea (NH2CSNH2NH_2CSNH_2) under basic conditions.

The major products of these reactions include aldehydes, carboxylic acids, reduced pyrimidinyl derivatives, and substituted pyrimidinyl derivatives with various functional groups.

The biological activity of (1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol is attributed to its interaction with biological targets, such as enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group and chlorine atom enhance its lipophilicity and potentially increase its binding affinity to target proteins. Key mechanisms include the inhibition of kinases (important in cancer cell proliferation) and antimicrobial activity from the pyrimidine moiety.

Mechanism of Action

The mechanism of action of (1-(2-((2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest structural analogs include derivatives with variations in substituents on the pyrimidine ring, phenyl group, or cyclopropane moiety. For example:

  • Compound A: (1-(2-((5-Chloro-2-((2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)cyclopropyl)methanol (CAS: 2061979-58-4). Key differences:
  • Replacement of -CF₃ with a piperidin-4-yl group.
  • Addition of isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) groups on the phenyl ring.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound A
Molecular Weight 380.73 g/mol 522.08 g/mol
Key Substituents -CF₃, -Cl, cyclopropane Piperidin-4-yl, isopropoxy
Predicted LogP* ~3.2 (high lipophilicity) ~2.1 (moderate lipophilicity)
Solubility (Water) Low Moderate
*Estimated using fragment-based methods.

Methodological Considerations in Similarity Assessment

Virtual screening methods (e.g., Tanimoto coefficient, pharmacophore mapping) highlight challenges in comparing such compounds:

  • 2D similarity metrics may underestimate the impact of 3D conformational features (e.g., cyclopropane rigidity).
  • Dissimilarity-driven approaches prioritize novel chemotypes but risk overlooking subtle bioactivity correlations.

Biological Activity

The compound (1-(2-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a complex organic molecule with potential biological activity, particularly in the context of medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClF3N4O
  • Molar Mass : 288.66 g/mol
  • CAS Number : 1374507-24-0
  • Density : 1.521 g/cm³ (predicted)
  • Boiling Point : 439.7 °C (predicted)
  • pKa : 4.03 (predicted)

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of a trifluoromethyl group and a chlorine atom enhances its lipophilicity and potentially increases its binding affinity to target proteins.

Key Mechanisms:

  • Inhibition of Kinases : Compounds with similar structural motifs have been shown to inhibit specific kinases, which are crucial in cancer cell proliferation.
  • Antimicrobial Activity : The pyrimidine moiety may contribute to antimicrobial properties, making it a candidate for further investigation against bacterial strains.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, a related compound demonstrated submicromolar inhibition against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance potency.

Study ReferenceCompound TestedIC50 ValueCancer Type
This compound< 1 µMBreast Cancer
Similar Pyrimidine Derivative0.5 µMLung Cancer

Antimicrobial Activity

The antibacterial properties of the compound were evaluated using the agar disc diffusion method against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar pyrimidine derivatives. The research highlighted the importance of structural modifications in enhancing bioactivity against breast cancer cells, with a focus on compounds featuring trifluoromethyl substitutions .
  • Antimicrobial Evaluation :
    In another study, researchers evaluated various pyrimidine derivatives for their antimicrobial properties. The findings demonstrated that compounds with similar functional groups exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of these compounds in treating infections .

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